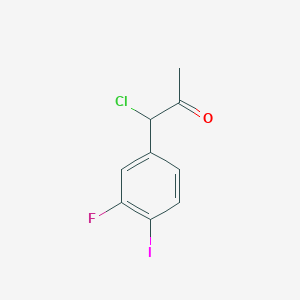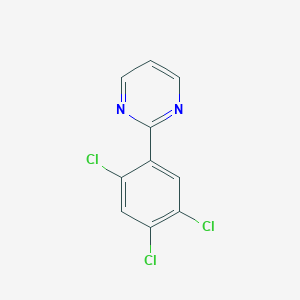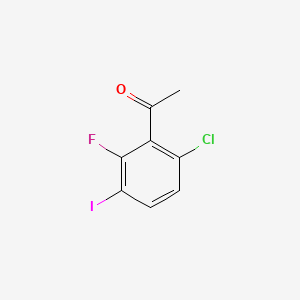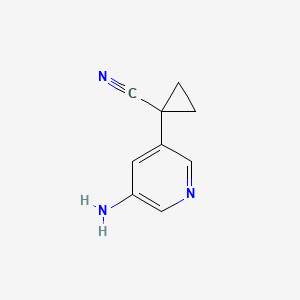
1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClFIO It is a halogenated ketone, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, such as 1-(3-fluoro-4-iodophenyl)propan-2-one, followed by chlorination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often employ continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities.
Analyse Chemischer Reaktionen
1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The ketone group can undergo nucleophilic addition reactions, leading to the formation of various adducts that modulate biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one can be compared with other halogenated ketones, such as:
- 1-Chloro-1-(4-fluorophenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one
- 1-Chloro-1-(3-chloro-4-iodophenyl)propan-2-one
These compounds share similar structural features but differ in the position and type of halogen atoms. The unique combination of chlorine, fluorine, and iodine in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H7ClFIO |
|---|---|
Molekulargewicht |
312.50 g/mol |
IUPAC-Name |
1-chloro-1-(3-fluoro-4-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClFIO/c1-5(13)9(10)6-2-3-8(12)7(11)4-6/h2-4,9H,1H3 |
InChI-Schlüssel |
HLWGDUKDUPNIMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)I)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-((4-amino-3-iodo-1H-pyrazolo[3,4-D]pyrimidin-1-YL)methyl)piperidine-1-carboxylate](/img/structure/B14039942.png)



![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1'-cyclopropane]](/img/structure/B14039963.png)




![Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)
![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)
